Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide
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Overview
Description
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is a complex organometallic compound that combines magnesium, fluorine, phenoxymethylbenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide typically involves the reaction of magnesium with 1-fluoro-3-(phenoxymethyl)benzene in the presence of a bromide source. This reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent formed . The reaction conditions often require an inert atmosphere to prevent the oxidation of the magnesium reagent.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, such as ball milling, to activate the magnesium and facilitate its reaction with the organic halide . This method is advantageous as it can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: The magnesium center can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound can be used to create new materials with unique properties.
Medicinal chemistry:
Mechanism of Action
The mechanism of action of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium center coordinates with the organic halide, facilitating the transfer of the organic group to an electrophile . This process is crucial for the formation of new bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the fluorine and phenoxymethyl groups.
Methylmagnesium bromide: Contains a methyl group instead of the phenoxymethylbenzene moiety.
Ethylmagnesium bromide: Contains an ethyl group instead of the phenoxymethylbenzene moiety.
Uniqueness
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is unique due to the presence of the fluorine atom and the phenoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. These structural features can provide distinct advantages in specific synthetic applications.
Properties
Molecular Formula |
C13H10BrFMgO |
---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
PYCKNVZRNNIIPT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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